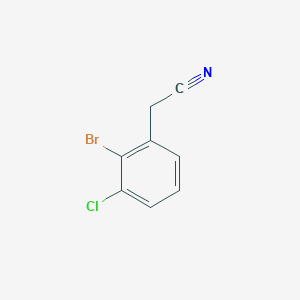

2-Bromo-3-chlorophenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

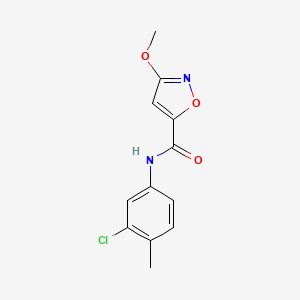

Description

Synthesis Analysis

The synthesis of 2-Bromo-3-chlorophenylacetonitrile and related compounds involves multiple steps, including bromination, chlorination, and acylation. For instance, the synthesis of bromo-dichloroacetophenone, a compound related to 2-Bromo-3-chlorophenylacetonitrile, was achieved through these steps from glacial acetic acid and m-dichlorobenzene, yielding a 70% success rate. The structure of the synthesized compound was confirmed by 1H NMR, 13C NMR, and IR spectra analysis, demonstrating the compound's physical constants such as density, refractive index, boiling point, and melting point (Yang Feng-ke, 2004).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography provides deep insights into the arrangement and bonding of atoms within compounds. The gold(II) ylide dimers' study reveals significant structural details, including bond lengths and angles, contributing to the understanding of molecular geometry and stability of related compounds (H. Murray et al., 1986).

Chemical Reactions and Properties

2-Bromo-3-chlorophenylacetonitrile undergoes various chemical reactions, showcasing its versatility in organic synthesis. For example, its reaction in gold-catalyzed synthesis demonstrates the compound's ability to participate in complex chemical transformations, leading to the production of valuable chemical products with high diastereoselectivity and regioselectivity (Yanzhao Wang et al., 2010).

Physical Properties Analysis

The physical properties of 2-Bromo-3-chlorophenylacetonitrile and related compounds, such as solubility, melting point, boiling point, and refractive index, are crucial for their application in various chemical processes. These properties are determined through experimental measurements and contribute to the compound's handling and use in synthetic chemistry (Ronald H. Szumigala et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-Bromo-3-chlorophenylacetonitrile, including reactivity, stability, and interactions with other chemicals, are fundamental to its use in synthesis and chemical reactions. Studies on the halodeboronation of aryl boronic acids and the synthesis of aryl bromides and chlorides provide insights into the chemical behavior and potential applications of this compound (Ronald H. Szumigala et al., 2004).

Scientific Research Applications

1. Environmental Impact and Stability

Zhang et al. (2018) explored chlorophenylacetonitriles (CPANs), which include compounds like 2-Bromo-3-chlorophenylacetonitrile, in chlorinated and chloraminated drinking waters. They found that CPANs slightly degrade with changes in pH and chlorination doses, making them a concern in water treatment processes (Zhang et al., 2018).

2. Conformational Analysis in Chemical Structures

Anderson and Geis (1975) conducted studies on halotetrahydropyrans, closely related to chlorophenylacetonitriles. Their research provides insights into the conformational dynamics of similar chemical structures, which could be relevant for understanding the behavior of 2-Bromo-3-chlorophenylacetonitrile (Anderson & Geis, 1975).

3. Molecular Structure and Energy Analysis

Arulaabaranam et al. (2021) performed computational calculations on similar compounds, which can be applied to understand the molecular structure and energy aspects of 2-Bromo-3-chlorophenylacetonitrile. Such studies are vital in predicting the behavior and reactivity of these compounds in various environments (Arulaabaranam et al., 2021).

4. Synthesis and Chemical Properties

Murray et al. (1986) explored the synthesis and properties of functionalized alkyl halide adducts, including compounds similar to 2-Bromo-3-chlorophenylacetonitrile. Their work provides a foundational understanding of how such compounds can be synthesized and their chemical properties (Murray et al., 1986).

5. Microwave-Assisted Preparation Techniques

Bunrit et al. (2011) demonstrated a microwave-assisted method for generating bromo-alkenes, which is relevant for understanding the preparation techniques that could be applied to 2-Bromo-3-chlorophenylacetonitrile (Bunrit et al., 2011).

properties

IUPAC Name |

2-(2-bromo-3-chlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUGXAIJAQEURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chlorophenylacetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2495654.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2495656.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)

![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)